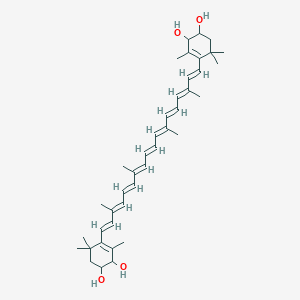
Crustaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crustaxanthin is a natural product found in Paraeuchaeta russelli with data available.
Aplicaciones Científicas De Investigación
Nutritional Applications
Aquaculture
Crustaxanthin is widely utilized in aquaculture to enhance the coloration of fish and crustaceans. It is particularly important in the farming of salmonids and other species, where it imparts the characteristic pink hue that is desirable in marketable fish. The pigment not only improves aesthetic appeal but also plays a crucial role in the health and growth of aquatic animals by boosting their immune systems and overall vitality .
Human Nutrition
The antioxidant properties of this compound make it a valuable addition to dietary supplements. Research indicates that it can contribute to cardiovascular health, improve skin elasticity, and provide anti-inflammatory benefits. A study highlighted its potential to reduce oxidative stress markers, suggesting that regular consumption may lead to improved health outcomes .
Pharmaceutical Applications
Antioxidant Properties
this compound exhibits potent antioxidant capabilities, which have been linked to various health benefits. It has been shown to enhance the body's endogenous antioxidant defense system by modulating redox-sensitive transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2). This modulation helps increase the expression of cytoprotective genes, thereby providing protective effects against oxidative stress .
Therapeutic Potential
Recent studies have investigated the therapeutic potential of this compound in treating chronic diseases such as cancer, diabetes, and cardiovascular diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for anti-inflammatory therapies. Furthermore, nano-based drug delivery systems are being developed to enhance its bioavailability and therapeutic efficacy .
Cosmetic Applications
This compound's antioxidant properties extend into the cosmetic industry, where it is used in skincare products aimed at improving skin health and appearance. Its ability to enhance skin moisture levels and elasticity makes it a sought-after ingredient in anti-aging formulations. Clinical studies have demonstrated improvements in skin hydration and reduction in fine lines after topical application of products containing this compound .
Case Studies
Propiedades
Fórmula molecular |
C40H56O4 |
|---|---|
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C40H56O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-38,41-44H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ |
Clave InChI |
BHCRLQHBUDRLQM-QISQUURKSA-N |
SMILES isomérico |
CC1=C(C(CC(C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(C(CC2(C)C)O)O)C)\C)\C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(C(CC2(C)C)O)O)C)C)C |
Sinónimos |
3,4,3',4'-tetrahydroxy-beta,beta-carotene crustaxanthin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















